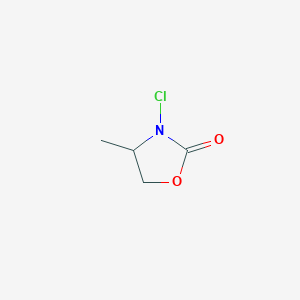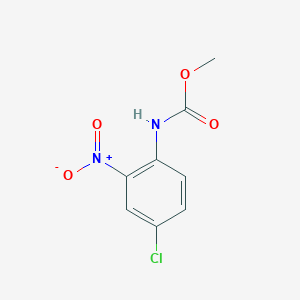
(2-Ethylbutylideneamino)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylbutylideneamino)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethylbutylidene group attached to the amino group of urea
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylbutylideneamino)urea typically involves the reaction of 2-ethylbutylideneamine with urea. One common method is the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of 2-ethylbutylideneamine with potassium isocyanate in water can yield this compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable and environmentally friendly processes. One such method is the catalyst-free synthesis in water, which avoids the use of organic solvents and promotes high chemical purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethylbutylideneamino)urea can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen or hydrides.
Substitution: Substitution reactions can occur with halides or other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Nickel hydroxide (Ni(OH)₂) as a catalyst.
Reduction: Hydrogen gas or sodium borohydride.
Substitution: Halides or other nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted urea derivatives.
Aplicaciones Científicas De Investigación
(2-Ethylbutylideneamino)urea has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Ethylbutylideneamino)urea involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. In biological systems, it can act as a protein denaturant by disrupting hydrogen bonds and stabilizing nonpolar interactions . This leads to the unfolding of protein structures and alteration of their functions.
Comparación Con Compuestos Similares
Similar Compounds
Urea: A simple diamide of carbonic acid with two amino groups attached to a carbonyl group.
Thiourea: Similar to urea but with a sulfur atom replacing one of the oxygen atoms.
Hydroxycarbamide: A hydroxylated derivative of urea.
Uniqueness
(2-Ethylbutylideneamino)urea is unique due to the presence of the ethylbutylidene group, which imparts distinct chemical and physical properties. This structural variation allows for specific interactions and applications that are not possible with simpler urea derivatives.
Propiedades
Número CAS |
33861-38-0 |
|---|---|
Fórmula molecular |
C7H15N3O |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(2-ethylbutylideneamino)urea |
InChI |
InChI=1S/C7H15N3O/c1-3-6(4-2)5-9-10-7(8)11/h5-6H,3-4H2,1-2H3,(H3,8,10,11) |
Clave InChI |
NKNWKZRTEZPNSM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
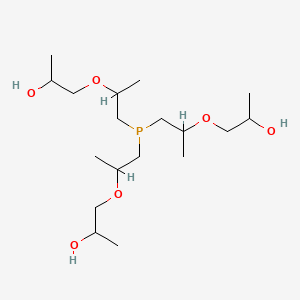



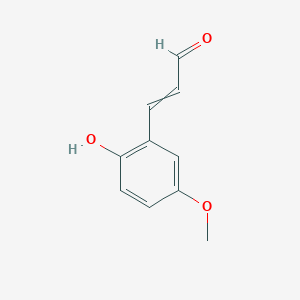
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
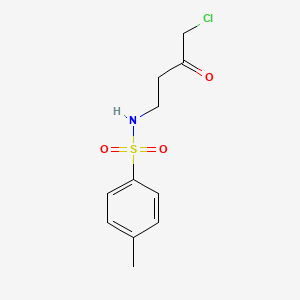
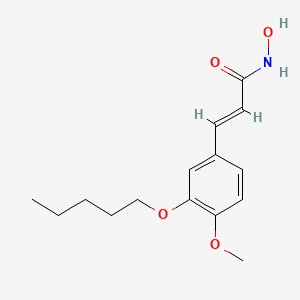
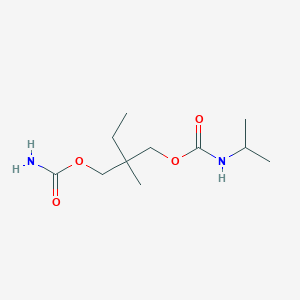
![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)
